molecular formula C11H9F3O B13554564 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13554564
M. Wt: 214.18 g/mol
InChI Key: FMZZWPLWGMTVLV-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclopropane-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Comparison: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its derivatives also exhibit diverse biological activities, further enhancing its value in scientific research .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,7H,5-6H2

InChI Key

FMZZWPLWGMTVLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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